
N-(5-bromo-2-pyridinyl)-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromo-2-pyridinyl)-2-fluorobenzamide, also known as BRD-7389, is a small molecule inhibitor that targets bromodomain-containing proteins. It has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.
Aplicaciones Científicas De Investigación
N-(5-bromo-2-pyridinyl)-2-fluorobenzamide has been shown to have promising potential in cancer treatment. It targets bromodomain-containing proteins, which are involved in the regulation of gene expression. By inhibiting these proteins, N-(5-bromo-2-pyridinyl)-2-fluorobenzamide can prevent the growth and proliferation of cancer cells. Additionally, N-(5-bromo-2-pyridinyl)-2-fluorobenzamide has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Mecanismo De Acción
N-(5-bromo-2-pyridinyl)-2-fluorobenzamide works by binding to the bromodomain of proteins such as BRD4 and displacing them from chromatin. This prevents the recruitment of transcriptional machinery and inhibits gene expression. N-(5-bromo-2-pyridinyl)-2-fluorobenzamide has been shown to be highly selective for bromodomain-containing proteins and does not affect other protein families.
Biochemical and Physiological Effects:
N-(5-bromo-2-pyridinyl)-2-fluorobenzamide has been shown to have potent anti-proliferative effects in a variety of cancer cell lines. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(5-bromo-2-pyridinyl)-2-fluorobenzamide has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(5-bromo-2-pyridinyl)-2-fluorobenzamide is its high selectivity for bromodomain-containing proteins. This makes it a useful tool for studying the role of these proteins in gene expression and disease. However, one limitation of N-(5-bromo-2-pyridinyl)-2-fluorobenzamide is its relatively low potency compared to other bromodomain inhibitors. This may limit its usefulness in certain applications.
Direcciones Futuras
There are many potential future directions for research on N-(5-bromo-2-pyridinyl)-2-fluorobenzamide. One area of interest is the development of more potent inhibitors that can target specific bromodomain-containing proteins. Additionally, N-(5-bromo-2-pyridinyl)-2-fluorobenzamide may be useful in combination with other cancer therapies to enhance their effectiveness. Finally, further research is needed to fully understand the mechanism of action of N-(5-bromo-2-pyridinyl)-2-fluorobenzamide and its potential applications in the treatment of disease.
Métodos De Síntesis
The synthesis of N-(5-bromo-2-pyridinyl)-2-fluorobenzamide involves a multi-step process that starts with the reaction of 2-fluorobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-bromo-2-pyridinecarboxamide to form the desired product. The final compound is then purified using column chromatography to obtain a high purity product.
Propiedades
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrFN2O/c13-8-5-6-11(15-7-8)16-12(17)9-3-1-2-4-10(9)14/h1-7H,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYYKZMLPLZGSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

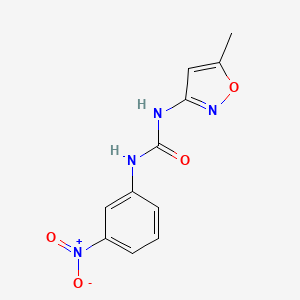

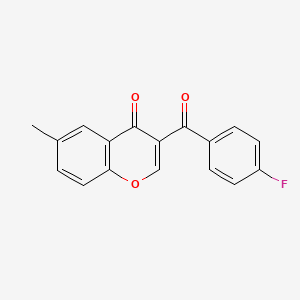
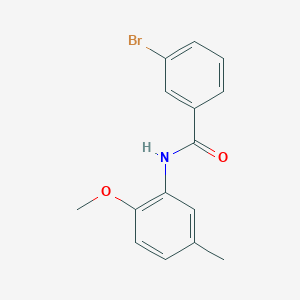
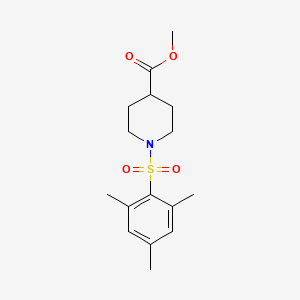
![N-[4-(ethylthio)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5817220.png)
![4-chloro-N-[3-(methylthio)phenyl]-3-nitrobenzamide](/img/structure/B5817228.png)
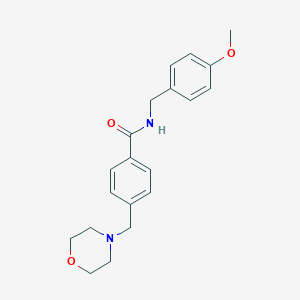

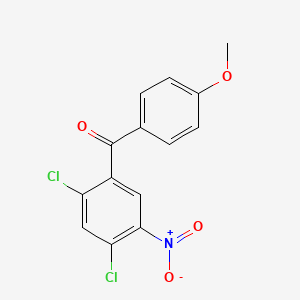
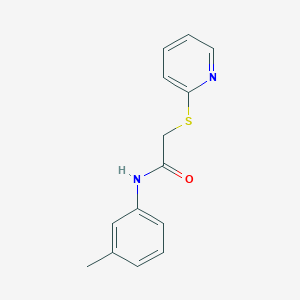
![4-(4-ethyl-1-piperazinyl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5817260.png)
![1-[(2-ethoxyphenyl)carbonothioyl]piperidine](/img/structure/B5817270.png)
